Pentadecylcyclohexane

Description

BenchChem offers high-quality Pentadecylcyclohexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentadecylcyclohexane including the price, delivery time, and more detailed information at info@benchchem.com.

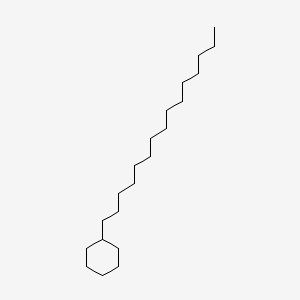

Structure

3D Structure

Properties

IUPAC Name |

pentadecylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-21-19-16-14-17-20-21/h21H,2-20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNUABQHWFGTOCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1064081 | |

| Record name | Cyclohexane, pentadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6006-95-7 | |

| Record name | Pentadecylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6006-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentadecylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006006957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, pentadecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexane, pentadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentadecylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.325 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTADECYLCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FHF4E37RWQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of Pentadecylcyclohexane

Abstract

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of pentadecylcyclohexane (C₂₁H₄₂). As a saturated hydrocarbon comprising a long alkyl chain attached to a cyclohexane ring, its mass spectrum exhibits a unique set of fragment ions that provide valuable structural information. This document is intended for researchers, scientists, and professionals in drug development and related fields who utilize mass spectrometry for the structural elucidation of organic molecules. We will delve into the fundamental principles governing the fragmentation of alkyl-substituted cycloalkanes, present the characteristic ions observed in the mass spectrum of pentadecylcyclohexane, and provide a detailed, field-proven experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).

Introduction to the Mass Spectrometry of Alkylcyclohexanes

Electron ionization mass spectrometry (EI-MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of unknown compounds. The process begins when a vaporized sample is introduced into the ionization chamber of a mass spectrometer and bombarded by a stream of high-energy electrons.[1] This bombardment is sufficiently energetic to eject an electron from the molecule, resulting in the formation of a positively charged radical ion known as the molecular ion (M⁺•).[1]

For saturated hydrocarbons like pentadecylcyclohexane, the molecular ion is often unstable and undergoes extensive fragmentation. The pattern of these fragment ions is reproducible and characteristic of the original molecular structure. Long-chain alkanes typically produce spectra with clusters of peaks separated by 14 mass units, corresponding to the sequential loss of CH₂ groups.[2] Cycloalkanes, on the other hand, exhibit characteristic fragmentation patterns involving ring opening and the loss of small neutral molecules like ethene.[3][4] Alkyl-substituted cycloalkanes, such as pentadecylcyclohexane, display a combination of these fragmentation behaviors, with cleavages occurring in both the alkyl chain and the cyclohexane ring.

The Molecular Ion of Pentadecylcyclohexane

Pentadecylcyclohexane has a chemical formula of C₂₁H₄₂ and a molecular weight of 294.56 g/mol .[5][6] Upon electron ionization, it forms a molecular ion with a mass-to-charge ratio (m/z) of 294.

C₂₁H₄₂ + e⁻ → [C₂₁H₄₂]⁺• + 2e⁻

Consistent with the behavior of long-chain aliphatic and alicyclic hydrocarbons, the molecular ion peak for pentadecylcyclohexane is typically of very low abundance or even absent in a 70 eV EI spectrum.[2] This is due to the high internal energy of the molecular ion, which promotes rapid fragmentation.

Principal Fragmentation Pathways of Pentadecylcyclohexane

The fragmentation of the pentadecylcyclohexane molecular ion is dominated by cleavages at the junction of the ring and the alkyl chain, fragmentation along the alkyl chain, and fragmentation within the cyclohexane ring itself.

Cleavage of the Alkyl Side Chain

One of the most significant fragmentation pathways for alkyl-substituted cycloalkanes is the cleavage of the bond between the ring and the alkyl chain (α-cleavage).[3] For pentadecylcyclohexane, this results in the loss of the pentadecyl radical (•C₁₅H₃₁), leading to the formation of the cyclohexyl cation at m/z 83 .

[C₆H₁₁(C₁₅H₃₁)]⁺• → [C₆H₁₁]⁺ + •C₁₅H₃₁ m/z 294 → m/z 83

Conversely, cleavage can result in the charge being retained by the alkyl chain, forming a pentadecyl cation at m/z 211. However, the formation of the smaller, more stable secondary cyclohexyl cation is generally more favorable.

Fragmentation also occurs at various points along the long alkyl chain. This results in a characteristic series of carbocation fragments separated by 14 Da (corresponding to CH₂ groups). These ions of the general formula [CₙH₂ₙ₊₁]⁺ are prominent in the lower mass range of the spectrum.[7] Common examples include:

-

m/z 43: [C₃H₇]⁺

-

m/z 57: [C₄H₉]⁺ (often the base peak for long-chain alkanes)

-

m/z 71: [C₅H₁₁]⁺

-

m/z 85: [C₆H₁₃]⁺

Ring Fragmentation

The cyclohexane ring itself can undergo fragmentation. A hallmark fragmentation of the cyclohexane ring is the loss of a neutral ethene molecule (C₂H₄, 28 Da) following ring opening.[4] This leads to the formation of a fragment ion at m/z 55 ([C₄H₇]⁺) if we consider the fragmentation of the cyclohexyl cation at m/z 83, or a fragment at [M - 28] if it occurs from the molecular ion.

Another important set of ions arises from fragmentation within the ring structure, leading to a series of ions with the general formula [CₙH₂ₙ₋₁]⁺. These ions are characteristic of cyclic alkanes and include:[8]

-

m/z 41: [C₃H₅]⁺

-

m/z 55: [C₄H₇]⁺

-

m/z 69: [C₅H₉]⁺

-

m/z 83: [C₆H₁₁]⁺

The ion at m/z 97 ([C₇H₁₃]⁺) is also frequently observed, resulting from the loss of the C₁₄H₂₉ alkyl radical from the molecular ion.

Summary of Key Fragment Ions

The mass spectrum of pentadecylcyclohexane is a composite of the fragmentation patterns of the alkyl chain and the cyclohexane ring. The table below summarizes the most significant ions and their proposed origins.

| m/z | Proposed Ion Formula | Neutral Loss | Fragmentation Origin |

| 294 | [C₂₁H₄₂]⁺• | - | Molecular Ion (M⁺•) |

| 211 | [C₁₅H₃₁]⁺ | •C₆H₁₁ | Cleavage of the C-C bond between ring and chain |

| 97 | [C₇H₁₃]⁺ | •C₁₄H₂₉ | Cleavage of the alkyl chain |

| 83 | [C₆H₁₁]⁺ | •C₁₅H₃₁ | Cleavage of the pentadecyl radical (α-cleavage) |

| 69 | [C₅H₉]⁺ | - | Ring fragmentation or alkyl chain cleavage |

| 57 | [C₄H₉]⁺ | - | Alkyl chain fragmentation |

| 55 | [C₄H₇]⁺ | - | Ring fragmentation |

| 43 | [C₃H₇]⁺ | - | Alkyl chain fragmentation |

| 41 | [C₃H₅]⁺ | - | Ring fragmentation |

Data interpreted from general fragmentation principles and the NIST mass spectrum of n-pentadecylcyclohexane.[5][6]

Visualizing the Fragmentation Pathways

The following diagrams illustrate the primary fragmentation mechanisms of pentadecylcyclohexane upon electron ionization.

Caption: Key fragmentation pathways of pentadecylcyclohexane.

Experimental Protocol: GC-MS Analysis

This protocol outlines a standard procedure for the analysis of pentadecylcyclohexane using a gas chromatograph coupled to a mass spectrometer.

Sample Preparation

-

Dissolution: Prepare a stock solution of the sample containing pentadecylcyclohexane by dissolving it in a volatile organic solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.[9]

-

Dilution: Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL. The optimal concentration may vary depending on instrument sensitivity.

-

Internal Standard (Optional): For quantitative analysis, add a suitable internal standard (e.g., a deuterated alkane) to the working solution at a known concentration.

GC-MS Instrumentation and Parameters

The following parameters are a robust starting point and can be optimized as needed.

-

Gas Chromatograph: Agilent 7890B GC (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

GC Column: HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness[10]

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min[10]

-

Injection: 1 µL injection volume with a 10:1 split ratio.[11]

-

Oven Temperature Program:

-

MS Parameters:

Data Analysis

-

Peak Identification: Identify the chromatographic peak corresponding to pentadecylcyclohexane based on its retention time.

-

Spectrum Extraction: Extract the mass spectrum from the identified peak.

-

Library Search: Compare the acquired spectrum against a reference library, such as the NIST/EPA/NIH Mass Spectral Library, for confirmation.[12][13]

-

Manual Interpretation: Analyze the fragmentation pattern as described in this guide to confirm the structure.

Caption: General workflow for GC-MS analysis.

Conclusion

The mass spectrum of pentadecylcyclohexane is characterized by a weak or absent molecular ion peak and a series of fragment ions originating from three primary pathways: α-cleavage at the ring-chain junction (producing the key m/z 83 ion), fragmentation along the alkyl chain (producing a CₙH₂ₙ₊₁ series), and fragmentation of the cyclohexane ring (producing a CₙH₂ₙ₋₁ series). A thorough understanding of these fragmentation patterns, coupled with a robust GC-MS methodology, enables the confident identification and structural confirmation of pentadecylcyclohexane in complex mixtures. This guide provides the foundational knowledge and practical insights for researchers and scientists to effectively utilize mass spectrometry for the analysis of long-chain alkylcyclohexanes.

References

- Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. (n.d.). Google Scholar.

- Mass Spectrometry of Cycloalkanes. (2025, July 28). YouTube.

-

Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. YouTube. Retrieved January 21, 2026, from [Link]

- Doc Brown's Chemistry. (n.d.). C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis... Doc Brown's Chemistry.

-

Sparkman, O. D., Curtis, M., & Jones, P. R. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. Retrieved January 21, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

-

Prakash Raja. (2023, January 18). Mass Fragmentation of Alkane and Cycloalkanes/ Mass spectrometry. YouTube. Retrieved January 21, 2026, from [https://www.youtube.com/watch?v=8zLnm YungI]([Link] YungI)

-

NIST. (n.d.). n-Pentadecylcyclohexane. NIST WebBook. Retrieved January 21, 2026, from [Link]

-

NIST. (n.d.). Cyclohexene. NIST WebBook. Retrieved January 21, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

-

A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. (2022, November 25). MDPI. Retrieved January 21, 2026, from [Link]

-

Gas Chromatography Mass Spectrometry. (n.d.). MVA Scientific Consultants. Retrieved January 21, 2026, from [Link]

-

One-step Hydrothermal Liquefaction and Catalytic Upgrading of Wastewater-Grown Microalgae for Potential Sustainable Aviation Fuel Precursors. (2026, January 20). ACS Omega. Retrieved January 21, 2026, from [Link]

-

NIST. (2020, March). Mass Spectral Libraries (NIST/EPA/NIH EI & NIST Tandem 2020) and NIST Mass Spectral Search Program (Version 2.4). NIST. Retrieved January 21, 2026, from [Link]

-

NIST library spectra, structure and molecule of the compound... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

NIST. (n.d.). Mass Spectrometry Data Center. NIST. Retrieved January 21, 2026, from [Link]

-

NIST. (n.d.). n-Pentadecylcyclohexane. NIST WebBook. Retrieved January 21, 2026, from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. n-Pentadecylcyclohexane [webbook.nist.gov]

- 6. n-Pentadecylcyclohexane [webbook.nist.gov]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. english.gyig.cas.cn [english.gyig.cas.cn]

- 9. diverdi.colostate.edu [diverdi.colostate.edu]

- 10. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]

pentadecylcyclohexane physical and chemical properties

An In-Depth Technical Guide to the Physical and Chemical Properties of Pentadecylcyclohexane

Introduction

Pentadecylcyclohexane (C₂₁H₄₂) is a long-chain alkylcycloalkane, a class of saturated hydrocarbons characterized by a cyclohexane ring substituted with a lengthy alkyl group.[1] As a high molecular weight, non-polar compound, its physical and chemical behaviors are dictated by the interplay between its bulky cyclic core and the flexible fifteen-carbon chain. This guide offers a comprehensive overview of pentadecylcyclohexane, synthesizing its core physical properties, chemical reactivity, and modern analytical methodologies for its characterization. The content herein is tailored for researchers and scientists in organic chemistry, materials science, and drug development who may encounter or utilize such molecules as high-temperature lubricants, phase-change materials, or as reference standards in complex mixture analysis.

Molecular Structure and Identification

The fundamental identity of pentadecylcyclohexane is established by its molecular structure and standardized identifiers. It consists of a C₁₅H₃₁ n-pentadecyl chain covalently bonded to a C₆H₁₁ cyclohexyl group.

Caption: 2D representation of the Pentadecylcyclohexane molecule.

Key Identifiers:

Physical and Thermochemical Properties

The physical state and thermal behavior of pentadecylcyclohexane are a direct consequence of its large molecular mass and structure. The long alkyl chain allows for significant van der Waals interactions, resulting in a solid state at room temperature, unlike smaller alkylcyclohexanes.[1][6]

Table 1: Physical Properties of Pentadecylcyclohexane

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 294.56 g/mol | [4][5] |

| Appearance | White to very pale yellow crystalline solid | [6] |

| Melting Point | 29 °C (84.2 °F) | [4][7] |

| Freezing Point | 25 °C (77 °F) | [6] |

| Boiling Point | 172-174 °C (342-345 °F) at 1.3 Torr | [4][7] |

| Density | 0.823 g/cm³ at 30 °C | [4][7] |

| Solubility | Exhibits a high degree of hydrophobicity, leading to low solubility in polar solvents like water.[1] |[1] |

The thermochemical properties quantify the energy stored within the molecule's chemical bonds and its behavior during phase transitions.

Table 2: Thermochemical Data for Pentadecylcyclohexane

| Property | Value | Units | Source(s) |

|---|---|---|---|

| Standard Enthalpy of Formation (Gas, ΔfH°gas) | -439.9 ± 3.5 | kJ/mol | [8] |

| Standard Liquid Enthalpy of Combustion (ΔcH°liquid) | -13826.5 ± 3.2 | kJ/mol | [9] |

| Enthalpy of Fusion (ΔfusH) | 58.7 | kJ/mol at 298.2 K | [9] |

| Enthalpy of Vaporization (ΔvapH°) | 104.4 | kJ/mol |[9] |

Chemical Properties and Reactivity

As a saturated hydrocarbon, pentadecylcyclohexane is relatively inert under ambient conditions. Its chemistry is dominated by the strong, non-polar carbon-carbon and carbon-hydrogen single bonds.

-

Combustion: Like all hydrocarbons, pentadecylcyclohexane undergoes combustion in the presence of excess oxygen to produce carbon dioxide and water, releasing a significant amount of energy as indicated by its high enthalpy of combustion.[9]

-

Reactivity: The molecule lacks polar functional groups, making it resistant to attack by most acids, bases, and nucleophiles at room temperature. Its primary reactions involve free radicals.

-

Radical Halogenation: In the presence of UV light or high temperatures, pentadecylcyclohexane can react with halogens (e.g., Cl₂, Br₂) via a free-radical substitution mechanism. This reaction is typically non-selective and can lead to a complex mixture of mono- and poly-halogenated isomers, with substitution possible at any position on both the cyclohexane ring and the pentadecyl chain.

-

Incompatibilities: As a general principle for alkanes, strong oxidizing agents should be avoided as they can lead to uncontrolled oxidation reactions.[10]

Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

The definitive identification and purity assessment of pentadecylcyclohexane is reliably achieved using Gas Chromatography-Mass Spectrometry (GC-MS).[11] This technique is the gold standard for volatile and semi-volatile organic compounds because it couples the superior separation capabilities of gas chromatography with the highly specific detection power of mass spectrometry.[11]

Causality of Method Selection: GC is chosen for its ability to vaporize the compound without thermal degradation and separate it from potential impurities based on its boiling point and affinity for the GC column's stationary phase. The mass spectrometer then provides a unique fragmentation pattern, or "chemical fingerprint," that confirms the molecular structure and weight.

Caption: Experimental workflow for GC-MS analysis of pentadecylcyclohexane.

Self-Validating Experimental Protocol for GC-MS Analysis

This protocol is designed to be self-validating, meaning a successful run provides unambiguous identification through two independent physical properties: retention time and mass spectrum.

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the pentadecylcyclohexane sample.

-

Dissolve in 10 mL of a high-purity non-polar solvent (e.g., hexane or isooctane) in a volumetric flask to create a 1 mg/mL stock solution.

-

Perform serial dilutions as necessary to achieve a final concentration suitable for GC-MS analysis (typically 1-10 µg/mL).

-

-

Instrumentation & Conditions:

-

GC System: Agilent 8890 GC or equivalent.

-

MS System: Agilent 5977B MSD or equivalent.

-

Column Selection: A non-polar capillary column, such as a (5%-phenyl)-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is critical for separating hydrocarbons based on boiling point.[12][13] Column dimensions of 30 m length x 0.25 mm ID x 0.25 µm film thickness are standard.

-

Injector: Set to 280 °C to ensure rapid and complete vaporization. Use split mode (e.g., 50:1 split ratio) to prevent column overloading.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase at 15 °C/min to 320 °C.

-

Final hold: Hold at 320 °C for 10 minutes. This program ensures elution of the high-boiling-point analyte while separating it from more volatile impurities.

-

-

Mass Spectrometer Settings:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[12]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition Mode: Full Scan from m/z 40 to 500. This range will capture the molecular ion (m/z 294) and all significant fragment ions.

-

-

-

Data Interpretation:

-

Retention Time: The time at which pentadecylcyclohexane elutes from the column serves as a primary identifier under consistent conditions.

-

Mass Spectrum: The resulting spectrum provides structural confirmation. Key expected fragments for an n-alkylcyclohexane include:

-

A molecular ion peak (M⁺) at m/z = 294.

-

A prominent peak at m/z = 83, corresponding to the cyclohexyl cation [C₆H₁₁]⁺.

-

A series of alkyl fragment ions (CₙH₂ₙ₊₁) separated by 14 amu (CH₂), resulting from fragmentation of the pentadecyl chain.

-

-

Safety and Handling

While pentadecylcyclohexane is not classified under GHS for acute toxicity, standard laboratory precautions for handling chemical solids are required.[6][14]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[6]

-

Handling: Avoid creating dust. Use in a well-ventilated area or under a chemical fume hood.[6] Wash hands thoroughly after handling.

-

Storage: Store in a cool, dark place in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents.[6]

-

Fire Safety: The compound is combustible. Use dry chemical, foam, or carbon dioxide extinguishers in case of a fire.[6]

Conclusion

Pentadecylcyclohexane is a well-defined long-chain alkylcycloalkane with physical properties governed by its significant molecular weight. Its chemical nature is that of a typical saturated hydrocarbon: stable and relatively unreactive except under conditions conducive to free-radical reactions or combustion. The robust and reliable methodology of GC-MS provides an unequivocal means for its identification and quality control, making it a suitable compound for applications requiring a high-purity, high-molecular-weight hydrocarbon standard.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22328, Pentadecylcyclohexane. Retrieved from [Link]

-

CAS (n.d.). Pentadecylcyclohexane. CAS Common Chemistry. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). Substance Details - Cyclohexane, pentadecyl-. Substance Registry Services. Retrieved from [Link]

-

National Institute of Standards and Technology (n.d.). n-Pentadecylcyclohexane. NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo (n.d.). Chemical Properties of n-Pentadecylcyclohexane (CAS 6006-95-7). Retrieved from [Link]

-

CAS (n.d.). Pentadecylcyclohexane. CAS Common Chemistry. Retrieved from [Link] (Note: This is a duplicate of reference 2, but was found as a separate search result).

-

National Institute of Standards and Technology (n.d.). Cyclohexane. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology (n.d.). Cyclohexene. NIST Chemistry WebBook. Retrieved from [Link]

-

XiXisys (2025). SAFETY DATA SHEETS for Pentadecylcyclohexane. Retrieved from [Link]

-

Cheméo (n.d.). Chemical Properties of Cyclohexane, pentyl- (CAS 4292-92-6). Retrieved from [Link]

-

MtoZ Biolabs (n.d.). How to Detect Cyclohexane and Benzene Using GC-MS?. Retrieved from [Link]

-

National Institute of Standards and Technology (n.d.). n-Pentadecylcyclohexane - Condensed phase thermochemistry data. NIST Chemistry WebBook. Retrieved from [Link]

-

Baitai Paike Biotechnology (n.d.). How to use gas chromatography-mass spectrometry (GC-MS) to detect cyclohexane and benzene?. Retrieved from [Link]

-

Wikipedia (n.d.). Gas chromatography–mass spectrometry. Retrieved from [Link]

-

Ing. Petr Švec - PENTA s.r.o. (2025). Cyclohexane - SAFETY DATA SHEET. Retrieved from [Link]

-

National Institute of Standards and Technology (n.d.). n-Pentadecylcyclohexane - Gas phase thermochemistry data. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. CAS 6006-95-7: Pentadecylcyclohexane | CymitQuimica [cymitquimica.com]

- 2. Pentadecylcyclohexane | C21H42 | CID 22328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. n-Pentadecylcyclohexane [webbook.nist.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. n-Pentadecylcyclohexane [webbook.nist.gov]

- 9. n-Pentadecylcyclohexane [webbook.nist.gov]

- 10. pentachemicals.eu [pentachemicals.eu]

- 11. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 12. How to Detect Cyclohexane and Benzene Using GC-MS? Why Can't Their Peaks Be Separated | MtoZ Biolabs [mtoz-biolabs.com]

- 13. How to use gas chromatography-mass spectrometry (GC-MS) to detect cyclohexane and benzene? If the peaks of cyclohexane and benzene cannot be separated, what could be the reason?| Baitai Paike Biotechnology [en.biotech-pack.com]

- 14. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 6006-95-7 Name: Pentadecylcyclohexane [xixisys.com]

A Guide to the Synthesis of Pentadecylcyclohexane for Geochemical Standards

An In-depth Technical Guide for Researchers and Scientists

Introduction: The Critical Role of Pentadecylcyclohexane in Geochemistry

In the field of organic geochemistry, the precise identification and quantification of molecular fossils, or biomarkers, are paramount for reconstructing past environments, understanding petroleum systems, and assessing climate change.[1][2][3] These biomarkers, such as long-chain alkylcyclohexanes, are organic compounds found in geological samples that can be traced back to specific biological precursors.[3] Pentadecylcyclohexane (C₂₁H₄₂), a saturated hydrocarbon consisting of a cyclohexane ring attached to a fifteen-carbon alkyl chain, serves as a crucial analytical standard in these investigations.[4][5][6] Its stable isotopic composition and distinct chromatographic behavior make it an ideal internal standard for quantifying other long-chain alkylcyclohexanes in complex mixtures like crude oils and rock extracts. The synthesis of high-purity pentadecylcyclohexane is therefore a fundamental requirement for ensuring the accuracy and comparability of geochemical data across different laboratories.

This guide provides a comprehensive overview of a robust and widely applicable method for the synthesis of pentadecylcyclohexane, designed to meet the stringent purity requirements for geochemical standards. We will delve into the strategic selection of the synthetic route, provide a detailed, step-by-step experimental protocol, and discuss the underlying chemical principles that govern the reaction, ensuring a thorough understanding for researchers, scientists, and professionals in drug development who may encounter similar synthetic challenges.

Strategic Approach to Synthesis: A Two-Step Pathway

The synthesis of pentadecylcyclohexane is most effectively achieved through a two-step process that prioritizes high yield, purity, and operational simplicity. This pathway involves:

-

Friedel-Crafts Alkylation of Benzene: This initial step establishes the carbon skeleton of the target molecule by attaching a 15-carbon alkyl chain to a benzene ring, forming pentadecylbenzene.

-

Catalytic Hydrogenation: The aromatic ring of the intermediate pentadecylbenzene is then fully saturated to yield the final product, pentadecylcyclohexane.

This approach is favored due to the commercial availability of the starting materials, the well-established nature of both reactions, and the relative ease of purification of the intermediate and final products.

Rationale for the Chosen Pathway

The Friedel-Crafts alkylation is a classic and versatile method for forming carbon-carbon bonds with aromatic rings.[7][8][9][10] While it has limitations, such as the potential for carbocation rearrangements and polyalkylation, these can be mitigated by careful control of reaction conditions and the choice of alkylating agent.[11] For the synthesis of a long, straight-chain alkylbenzene like pentadecylbenzene, using 1-pentadecene as the alkylating agent in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) is a common and effective strategy.

Subsequent catalytic hydrogenation of the aromatic ring is a highly efficient and clean method for converting arenes to cycloalkanes.[12][13][14][15] A variety of catalysts, including platinum and palladium, can be employed for this transformation, often under mild conditions of temperature and pressure.[12][16] This step is crucial for producing the saturated cyclohexane ring characteristic of the target geochemical standard.

Visualizing the Synthetic Workflow

The following diagram illustrates the two-step synthetic pathway from benzene to pentadecylcyclohexane.

Caption: Two-step synthesis of pentadecylcyclohexane.

Detailed Experimental Protocols

Part 1: Friedel-Crafts Alkylation of Benzene to Synthesize Pentadecylbenzene

This protocol details the alkylation of benzene with 1-pentadecene using aluminum chloride as a catalyst.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Benzene | 78.11 | 200 mL | ~2.25 |

| 1-Pentadecene | 210.41 | 50 g | 0.238 |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 10 g | 0.075 |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| 1 M Hydrochloric Acid (HCl) | - | 150 mL | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | 100 mL | - |

| Brine (Saturated NaCl solution) | - | 100 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |

Procedure:

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube (filled with calcium chloride), add benzene (200 mL) and anhydrous aluminum chloride (10 g). Cool the mixture to 0-5 °C in an ice bath.

-

Addition of Alkylating Agent: Dissolve 1-pentadecene (50 g) in dichloromethane (50 mL) and add this solution to the dropping funnel. Add the 1-pentadecene solution dropwise to the stirred benzene/AlCl₃ mixture over a period of 1 hour, maintaining the temperature between 0-5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Carefully quench the reaction by slowly pouring the mixture into a beaker containing 150 mL of 1 M HCl and ice. This will hydrolyze the aluminum chloride catalyst.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude pentadecylbenzene can be purified by vacuum distillation to obtain a clear, colorless oil.

Part 2: Catalytic Hydrogenation of Pentadecylbenzene to Pentadecylcyclohexane

This protocol describes the saturation of the aromatic ring of pentadecylbenzene using a platinum-on-carbon catalyst.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Pentadecylbenzene | 288.52 | 30 g | 0.104 |

| 10% Platinum on Carbon (Pt/C) | - | 0.5 g | - |

| Ethanol | 46.07 | 150 mL | - |

| Hydrogen Gas (H₂) | 2.02 | - | - |

Procedure:

-

Reaction Setup: In a high-pressure hydrogenation vessel (e.g., a Parr autoclave), dissolve pentadecylbenzene (30 g) in ethanol (150 mL). Carefully add the 10% Pt/C catalyst.

-

Hydrogenation: Seal the vessel and purge it with nitrogen gas several times to remove any air. Then, pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

-

Reaction Conditions: Heat the mixture to 50-70 °C and stir vigorously. The reaction is typically complete within 6-12 hours. Monitor the reaction progress by observing the cessation of hydrogen uptake.

-

Workup: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pt/C catalyst. Wash the Celite pad with a small amount of ethanol to ensure complete recovery of the product.

-

Solvent Removal: Remove the ethanol solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude pentadecylcyclohexane can be further purified by recrystallization from a suitable solvent (e.g., acetone or methanol) to yield a white, waxy solid. The purity should be confirmed by GC-MS and NMR spectroscopy.

Purity and Characterization

The final product, pentadecylcyclohexane, should be a white solid at room temperature.[17] Its identity and purity must be rigorously confirmed using standard analytical techniques before it can be used as a geochemical standard.

| Property | Value |

| Chemical Formula | C₂₁H₄₂ |

| Molar Mass | 294.56 g/mol [18] |

| CAS Number | 6006-95-7[5][6][18] |

| Melting Point | 29.01 °C[17][18] |

| Boiling Point | 351.31 °C (estimate)[17][18] |

| Appearance | White or colorless powder to lump to clear liquid[17][18] |

Conclusion

The synthesis of high-purity pentadecylcyclohexane is an essential undertaking for advancing the field of organic geochemistry. The two-step method detailed in this guide, involving Friedel-Crafts alkylation followed by catalytic hydrogenation, provides a reliable and efficient route to this critical analytical standard. By understanding the principles behind each step and adhering to the detailed protocols, researchers can confidently produce pentadecylcyclohexane of the requisite purity for their demanding applications, thereby contributing to the generation of high-quality, reproducible geochemical data.

References

- N-PENTADECYLCYCLOHEXANE One Chongqing Chemdad Co. ,Ltd. (n.d.).

- Biomarkers in Sediments, Sedimentary Rocks and Petroleums: Biological Origins, Geological Fate and Applications. (n.d.). GeoScienceWorld.

- The Biomarker Guide. (n.d.).

-

Volkman, J. K. (2022). Future Outlook for Applications of Biomarkers and Isotopes in Organic Geochemistry. Elements, 18(2), 115–120. [Link]

- Biomarkers | Geochemistry Class Notes. (n.d.). Fiveable.

- Chemical Properties of n-Pentadecylcyclohexane (CAS 6006-95-7). (n.d.). Cheméo.

-

Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! (2018, May 7). [Video]. YouTube. Retrieved from [Link]

-

Philp, P. (2014). Organic Geochemistry of Biomarkers. ResearchGate. Retrieved from [Link]

-

The Friedel-Crafts Alkylation of Benzene. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

-

Friedel-Crafts Alkylation of Benzene: EAS Mechanism Made Easy! (2017, December 6). [Video]. YouTube. Retrieved from [Link]

-

n-Pentadecylcyclohexane. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

Friedel-Crafts Alkylation. (2015, January 4). [Video]. YouTube. Retrieved from [Link]

-

Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

-

n-Pentadecylcyclohexane. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

Solventless hydrogenation of benzene to cyclohexane over a heterogeneous Ru–Pt bimetallic catalyst. (2025, August 9). ResearchGate. Retrieved from [Link]

- Hydrogenation of benzene to cyclohexane. (n.d.). Google Patents.

-

Catalytic Technology for Selective Hydrogenation of Benzene to Cyclohexene. (n.d.). Retrieved from [Link]

- Hydrogenation of benzene to cyclohexane. (n.d.). Google Patents.

-

Liu, M., Chen, Z., Wang, L., & Ma, J. (2009). Hydrogenation of chlorobenzene to cyclohexane over colloidal Pt nanocatalysts under ambient conditions. Environmental Science & Technology, 43(10), 3825–3830. [Link]

-

n-Pentadecylcyclohexane. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

Sources

- 1. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 2. fiveable.me [fiveable.me]

- 3. researchgate.net [researchgate.net]

- 4. n-Pentadecylcyclohexane (CAS 6006-95-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. n-Pentadecylcyclohexane [webbook.nist.gov]

- 6. n-Pentadecylcyclohexane [webbook.nist.gov]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. EP1218323A1 - Hydrogenation of benzene to cyclohexane - Google Patents [patents.google.com]

- 14. download.e-bookshelf.de [download.e-bookshelf.de]

- 15. US6187980B1 - Hydrogenation of benzene to cyclohexane - Google Patents [patents.google.com]

- 16. Hydrogenation of chlorobenzene to cyclohexane over colloidal Pt nanocatalysts under ambient conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. N-PENTADECYLCYCLOHEXANE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 18. N-PENTADECYLCYCLOHEXANE | 6006-95-7 [chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure and Isomers of Pentadecylcyclohexane

This guide provides a comprehensive technical overview of pentadecylcyclohexane, a long-chain alkylcycloalkane. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the intricacies of its molecular structure, the nuances of its isomeric forms, and the analytical techniques pivotal for its characterization. We will explore the conformational dynamics of the cyclohexane ring, the impact of a bulky alkyl substituent, and the spectroscopic signatures that define this molecule.

Fundamental Molecular Characteristics of n-Pentadecylcyclohexane

n-Pentadecylcyclohexane is a saturated hydrocarbon featuring a fifteen-carbon alkyl chain attached to a cyclohexane ring. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₄₂ | [1][2][3] |

| Molecular Weight | 294.56 g/mol | [1][2][3] |

| CAS Number | 6006-95-7 | [1][2][3] |

| IUPAC Name | Pentadecylcyclohexane | [1] |

| Appearance | White or colorless to light yellow powder or liquid | |

| Solubility | Highly hydrophobic, low solubility in polar solvents |

The long pentadecyl chain imparts a significant nonpolar character to the molecule, making it soluble in organic solvents like hexane and toluene, while being virtually insoluble in water.

Isomerism in Pentadecylcyclohexane: A Structural Exploration

The structural diversity of pentadecylcyclohexane extends beyond its linear n-isomer. A comprehensive understanding of its isomeric forms is critical for predicting its physical properties and potential applications.

Constitutional Isomers

Constitutional isomers of pentadecylcyclohexane possess the same molecular formula (C₂₁H₄₂) but differ in their atomic connectivity. These can be broadly categorized into two main types:

-

Branched-Chain Isomers: The fifteen-carbon alkyl chain can exist in various branched forms. Branching in the pentadecyl group will influence the molecule's physical properties, such as its melting and boiling points, and will significantly alter its spectroscopic signatures. For instance, a branched isomer will exhibit a different fragmentation pattern in mass spectrometry compared to the straight-chain n-pentadecylcyclohexane.[4][5][6][7] Cleavage is more likely to occur at the branching point, leading to the formation of more stable secondary or tertiary carbocations.[4][5][6]

-

Positional Isomers: The pentadecyl group (either linear or branched) can be attached to different carbon atoms of the cyclohexane ring. However, since all carbon atoms in a monosubstituted cyclohexane are equivalent, there is only one positional isomer for n-pentadecylcyclohexane. For substituted cyclohexanes with other functional groups, the position of the pentadecyl chain would become a critical factor in defining its isomerism.

The logical workflow for identifying constitutional isomers is depicted below.

Caption: Logical workflow for identifying constitutional isomers of pentadecylcyclohexane.

Stereoisomers: Conformational Analysis and Cis-Trans Isomerism

The non-planar nature of the cyclohexane ring gives rise to stereoisomerism.

The cyclohexane ring predominantly exists in a stable, strain-free chair conformation . In this conformation, the hydrogen atoms (and any substituents) can occupy two distinct positions: axial (perpendicular to the plane of the ring) and equatorial (in the plane of the ring). Through a process called "ring flipping," these positions can interconvert.

For a monosubstituted cyclohexane like pentadecylcyclohexane, the two chair conformations are not energetically equivalent. The bulky pentadecyl group will strongly favor the equatorial position to minimize steric strain. When the pentadecyl group is in the axial position, it experiences significant steric hindrance from the two axial hydrogen atoms on the same side of the ring (1,3-diaxial interactions). This destabilizes the axial conformer.

Caption: Conformational equilibrium of pentadecylcyclohexane, strongly favoring the equatorial conformer.

The energy difference between the axial and equatorial conformers is substantial due to the large size of the pentadecyl group. This means that at room temperature, the vast majority of pentadecylcyclohexane molecules will exist in the equatorial conformation.

Cis-trans isomerism (geometric isomerism) becomes relevant in disubstituted or polysubstituted cyclohexanes. In the context of pentadecylcyclohexane itself, this is not applicable. However, if a second substituent were present on the cyclohexane ring, the relative orientation of the two groups would lead to cis and trans isomers.

-

Cis isomer: Both substituents are on the same side of the ring (both pointing up or both pointing down).

-

Trans isomer: The substituents are on opposite sides of the ring (one pointing up and one pointing down).

The stability of these isomers would depend on whether the substituents can adopt equatorial positions. Generally, the trans isomer of a 1,2- or 1,4-disubstituted cyclohexane is more stable as both bulky groups can occupy equatorial positions. For a 1,3-disubstituted cyclohexane, the cis isomer is typically more stable for the same reason.

Synthesis of Pentadecylcyclohexane

The most common and industrially viable method for the synthesis of alkylcyclohexanes is the catalytic hydrogenation of the corresponding alkylbenzene .[8][9] In the case of pentadecylcyclohexane, the precursor would be pentadecylbenzene.

Catalytic Hydrogenation of Pentadecylbenzene

This reaction involves the addition of hydrogen across the aromatic ring of pentadecylbenzene in the presence of a metal catalyst.

Reaction: C₆H₅(C₁₅H₃₁) + 3H₂ → C₆H₁₁(C₁₅H₃₁)

Commonly used catalysts for this transformation include rhodium, ruthenium, platinum, and palladium, often supported on carbon (e.g., Pd/C).[9] Nickel-based catalysts are also employed due to their cost-effectiveness.[10]

Caption: Experimental workflow for the synthesis of pentadecylcyclohexane via catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

The following is a generalized, yet detailed, protocol for the laboratory-scale synthesis of pentadecylcyclohexane. Note: This procedure should be performed by trained personnel in a well-ventilated fume hood, as it involves flammable gases and high pressures.

-

Reactor Setup:

-

A high-pressure autoclave (e.g., Parr reactor) is charged with pentadecylbenzene and a suitable solvent (e.g., ethanol, acetic acid).

-

The catalyst (e.g., 5% Rh/C, typically 1-5 mol% relative to the substrate) is carefully added to the reactor.

-

-

Inerting the System:

-

The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen, which can be a safety hazard and can poison the catalyst.

-

-

Hydrogenation:

-

The reactor is pressurized with hydrogen gas to the desired pressure (typically 50-500 psi).

-

The reaction mixture is heated to the target temperature (usually between 50-150 °C) with vigorous stirring to ensure efficient mass transfer.

-

The reaction progress is monitored by observing the drop in hydrogen pressure. The reaction is considered complete when the hydrogen uptake ceases.

-

-

Work-up and Purification:

-

After cooling the reactor to room temperature, the excess hydrogen is carefully vented.

-

The reaction mixture is filtered to remove the solid catalyst. The catalyst can often be recycled.

-

The solvent is removed from the filtrate under reduced pressure (rotary evaporation).

-

The crude product can be purified by fractional distillation under vacuum or by column chromatography on silica gel to yield pure pentadecylcyclohexane.

-

Spectroscopic Characterization

The structure of pentadecylcyclohexane and its isomers is elucidated and confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[11]

The ¹H NMR spectrum of n-pentadecylcyclohexane is expected to show the following characteristic signals:

-

~0.88 ppm (triplet): This signal corresponds to the terminal methyl (CH₃) group of the pentadecyl chain. The triplet splitting is due to coupling with the adjacent methylene (CH₂) group.

-

~1.26 ppm (broad multiplet): This large, broad signal arises from the overlapping resonances of the numerous methylene (CH₂) groups in the pentadecyl chain and the cyclohexane ring.

-

~1.70 ppm (multiplet): This signal can be attributed to the methylene groups of the cyclohexane ring that are adjacent to the point of attachment of the pentadecyl group.

-

~1.15 ppm (multiplet): This signal corresponds to the methine (CH) proton on the cyclohexane ring where the pentadecyl group is attached.

For branched isomers, the ¹H NMR spectrum would be more complex, with additional signals and different splitting patterns corresponding to the protons in the vicinity of the branching point.

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For n-pentadecylcyclohexane, the spectrum would show:

-

~14.1 ppm: The terminal methyl carbon of the pentadecyl chain.

-

A series of peaks between ~22.7 and ~33.7 ppm: These signals correspond to the methylene carbons of the pentadecyl chain and the cyclohexane ring.

-

~37.8 ppm: The methine carbon of the cyclohexane ring attached to the pentadecyl group.

The presence of a single set of peaks for the cyclohexane ring carbons indicates a time-averaged symmetry due to rapid chair-chair interconversion.[12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[7] When coupled with Gas Chromatography (GC-MS), it is a powerful tool for separating and identifying different isomers.[13][14][15]

The electron ionization (EI) mass spectrum of n-pentadecylcyclohexane would exhibit a molecular ion peak (M⁺) at m/z = 294.[5] The fragmentation pattern is characteristic of long-chain alkanes and cycloalkanes.[16]

-

Characteristic Fragmentation: A series of fragment ions separated by 14 amu (corresponding to the loss of CH₂ groups) is expected.

-

Prominent Peaks: A prominent peak at m/z = 83, corresponding to the cyclohexyl cation, is often observed. Another significant fragmentation pathway involves the cleavage of the C-C bond between the cyclohexane ring and the pentadecyl chain, leading to a peak at m/z = 211 (M - 83).

-

Branched Isomer Fragmentation: Branched isomers will show enhanced fragmentation at the branching points, leading to the formation of more stable secondary and tertiary carbocations, resulting in characteristic and often more intense fragment ions.[4][5][6][7]

Caption: Primary fragmentation pathways of n-pentadecylcyclohexane in mass spectrometry.

Conclusion

Pentadecylcyclohexane, with its long alkyl chain and cyclic moiety, presents a fascinating case study in structural organic chemistry. Its properties are dictated not only by its fundamental molecular composition but also by the subtle interplay of its constitutional and stereoisomers. A thorough understanding of its conformational preferences, synthetic routes, and spectroscopic signatures is paramount for any researcher working with this or structurally related molecules. The methodologies and principles outlined in this guide provide a solid foundation for the synthesis, characterization, and application of pentadecylcyclohexane and its diverse isomeric forms.

References

-

PubChem. Pentadecylcyclohexane. National Center for Biotechnology Information. [Link]

-

NIST. n-Pentadecylcyclohexane. National Institute of Standards and Technology. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

- Google Patents.

-

MtoZ Biolabs. How to Detect Cyclohexane and Benzene Using GC-MS? [Link]

-

PubChem. Pentadecylcyclohexane. National Center for Biotechnology Information. [Link]

-

ResearchGate. One-Pot Synthesis of Pentasubstituted Cyclohexanes by a Michael Addition Followed by a Tandem Inter-Intra Double Henry Reaction. [Link]

-

NIST. n-Pentadecylcyclohexane. National Institute of Standards and Technology. [Link]

-

Doc Brown's Chemistry. C6H12 C-13 nmr spectrum of cyclohexane analysis of chemical shifts ppm interpretation of 13C. [Link]

-

Doc Brown's Chemistry. 25 constitutional isomers of molecular formula C6H12. [Link]

-

Organic Chemistry Portal. Synthesis of cyclohexanes. [Link]

-

Chemistry LibreTexts. Catalytic Hydrogenation. [Link]

-

Elsevier. Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

NIST. n-Pentadecylcyclohexane. National Institute of Standards and Technology. [Link]

-

PubMed. Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. [Link]

-

Chemistry LibreTexts. Structural Isomers- Branched-Chain Alkanes. [Link]

-

ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

-

ResearchGate. The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. [Link]

-

PubMed. Optimizing analytical precision in the identification of synthetic cathinones and isomers: a comparative assessment of diverse GC-MS operating parameters. [Link]

Sources

- 1. Pentadecylcyclohexane | C21H42 | CID 22328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. n-Pentadecylcyclohexane [webbook.nist.gov]

- 3. n-Pentadecylcyclohexane [webbook.nist.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. GCMS Section 6.9.2 [people.whitman.edu]

- 6. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. download.e-bookshelf.de [download.e-bookshelf.de]

- 9. m.youtube.com [m.youtube.com]

- 10. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Optimizing analytical precision in the identification of synthetic cathinones and isomers: a comparative assessment of diverse GC-MS operating parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. fiveable.me [fiveable.me]

An In-depth Technical Guide to the Thermal Stability of Pentadecylcyclohexane Under Pyrolysis

Introduction

Pentadecylcyclohexane, a long-chain alkylcycloalkane, is a representative molecule for components found in a variety of industrial fluids, including jet fuels and lubricants. Understanding its thermal stability is paramount for predicting and improving the performance and lifetime of these fluids under high-temperature conditions. Pyrolysis, the thermal decomposition of a compound in an inert atmosphere, provides a fundamental framework for assessing this stability. This guide offers a comprehensive overview of the thermal stability of pentadecylcyclohexane under pyrolysis, drawing upon established principles from the study of analogous long-chain alkylcycloalkanes. While direct experimental data for pentadecylcyclohexane is not extensively available in public literature, the well-documented behavior of similar molecules provides a robust basis for predicting its decomposition pathways and product distribution. This document is intended for researchers, chemists, and engineers working in the fields of fuel science, petrochemistry, and materials science.

Core Principles of Alkylcyclohexane Pyrolysis

The pyrolysis of alkanes, including alkylcycloalkanes, proceeds through a free-radical chain reaction mechanism. This process can be broadly categorized into three main stages: initiation, propagation, and termination. The specific reaction pathways and product distributions are highly dependent on factors such as temperature, pressure, and the molecular structure of the reactant.[1][2]

Initiation: The Onset of Decomposition

The initial step in the pyrolysis of pentadecylcyclohexane involves the homolytic cleavage of a covalent bond to form two radical species. The bond that requires the least amount of energy to break, the bond dissociation energy (BDE), will be the most likely to rupture. In the case of pentadecylcyclohexane, there are several possibilities for initiation:

-

C-C Bond Scission in the Alkyl Chain: The long pentadecyl chain offers numerous sites for C-C bond cleavage.

-

C-C Bond Scission in the Cyclohexane Ring: The cyclohexane ring can undergo ring-opening to form a diradical.[3][4][5]

-

C-H Bond Scission: Cleavage of a C-H bond, either on the alkyl chain or the cyclohexane ring, can also initiate the reaction.

The relative importance of these initiation pathways is temperature-dependent. At lower pyrolysis temperatures, scission of the weaker C-C bonds is generally favored.

Propagation: The Cascade of Reactions

Once radicals are formed, they propagate a chain reaction by reacting with other molecules. The key propagation steps in the pyrolysis of pentadecylcyclohexane are:

-

Hydrogen Abstraction: A radical can abstract a hydrogen atom from a pentadecylcyclohexane molecule, forming a stable molecule and a new, larger radical.

-

β-Scission: This is a crucial step where a radical undergoes cleavage of the C-C bond that is in the beta position relative to the radical center. This results in the formation of an alkene and a smaller radical. This process is a major pathway for the formation of smaller hydrocarbon products.

Termination: The End of the Chain

The chain reaction ceases when two radicals combine to form a stable, non-radical product. This can occur through various recombination or disproportionation reactions.

Predicted Pyrolysis Mechanism of Pentadecylcyclohexane

Based on studies of other long-chain alkylcyclohexanes, the pyrolysis of pentadecylcyclohexane is expected to be dominated by β-scission reactions of radicals formed from the long alkyl chain. The cyclohexane ring is relatively more stable than the long alkyl chain at typical pyrolysis temperatures.

The following diagram illustrates the predicted primary decomposition pathways for pentadecylcyclohexane.

Caption: Predicted primary pyrolysis pathways of pentadecylcyclohexane.

Experimental Methodologies for Studying Pyrolysis

The thermal stability of compounds like pentadecylcyclohexane is typically investigated using a combination of experimental techniques and analytical methods.

Pyrolysis Reactors

-

Flow Reactors: These are commonly used to study pyrolysis under controlled temperature and residence time conditions. An inert gas, such as nitrogen or argon, carries the vaporized sample through a heated tube.[6]

-

Shock Tubes: These instruments are used to study reactions at very high temperatures and short reaction times. A shock wave rapidly heats the sample, initiating pyrolysis.[7]

-

Batch Reactors: In this setup, a fixed amount of the sample is heated in a closed vessel for a specific duration.

Analytical Techniques

The products of pyrolysis are typically a complex mixture of hydrocarbons. The following analytical techniques are essential for their identification and quantification:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and powerful technique for separating and identifying the volatile products of pyrolysis.[8]

-

Two-Dimensional Gas Chromatography (GCxGC): This advanced technique provides enhanced separation for very complex mixtures.[6]

-

Photoionization Mass Spectrometry (PIMS): This method is often coupled with pyrolysis reactors to detect and identify radical intermediates and primary products in real-time.[3][5]

A Self-Validating Experimental Protocol for Pentadecylcyclohexane Pyrolysis

The following protocol outlines a robust methodology for investigating the thermal stability of pentadecylcyclohexane.

-

Sample Preparation:

-

Ensure the pentadecylcyclohexane sample is of high purity (e.g., >99%) to avoid interference from impurities.

-

Degas the sample to remove any dissolved oxygen, which could lead to oxidation instead of pyrolysis.

-

-

Pyrolysis Experiment (Flow Reactor):

-

Set the flow reactor to the desired temperature (e.g., in the range of 400-600 °C).

-

Use a calibrated syringe pump to introduce a precise flow rate of liquid pentadecylcyclohexane into a heated vaporization zone.

-

Mix the vaporized sample with a controlled flow of an inert carrier gas (e.g., nitrogen).

-

Pass the mixture through the heated reactor tube for a defined residence time.

-

-

Product Collection and Analysis:

-

Cool the reactor effluent rapidly to quench the reactions.

-

Collect the liquid products in a cold trap.

-

Direct the gaseous products to an online gas chromatograph (GC) for analysis of light hydrocarbons.

-

Analyze the collected liquid products using GC-MS to identify and quantify the heavier products.

-

-

Data Analysis and Validation:

-

Calculate the conversion of pentadecylcyclohexane at each temperature.

-

Determine the molar yields of all identified products.

-

Perform a carbon balance to ensure that all the carbon from the reacted pentadecylcyclohexane is accounted for in the products. A good carbon balance (e.g., 95-105%) validates the experimental procedure.

-

Repeat experiments at each condition to ensure reproducibility.

-

Caption: Experimental workflow for pentadecylcyclohexane pyrolysis.

Predicted Product Distribution

The pyrolysis of pentadecylcyclohexane is expected to yield a wide range of products. The relative amounts of these products will vary with temperature and other reaction conditions.

| Product Class | Examples | Expected Formation Mechanism |

| Light Alkenes | Ethene, Propene, 1-Butene | β-Scission of larger alkyl radicals |

| Linear Alkanes | Methane, Ethane, Propane | Hydrogen abstraction by small alkyl radicals |

| Long-Chain Alkenes | 1-Dodecene, 1-Tridecene, etc. | β-Scission of pentadecylcyclohexyl radicals |

| Cyclic Compounds | Cyclohexane, Methylcyclohexane | Reactions involving the cyclohexane ring |

| Aromatics | Benzene, Toluene | Dehydrogenation of cyclic intermediates at high temperatures |

Influence of the Long Alkyl Chain

The presence of the long pentadecyl chain has a significant impact on the thermal stability of the molecule compared to unsubstituted cyclohexane.

-

Lower Onset of Decomposition: The numerous C-C bonds in the alkyl chain have lower bond dissociation energies than the C-C bonds within the cyclohexane ring, leading to a lower temperature for the onset of pyrolysis.

-

Dominance of Side-Chain Scission: The primary decomposition pathways will involve the fragmentation of the pentadecyl chain through β-scission.

-

Increased Production of Light Alkenes: The repeated β-scission of the long alkyl chain will result in a high yield of small alkenes, particularly ethene.

Conclusion

While specific experimental data on the pyrolysis of pentadecylcyclohexane is scarce, a comprehensive understanding of its thermal stability can be derived from the well-established principles of alkane pyrolysis and the behavior of analogous long-chain alkylcycloalkanes. The decomposition is predicted to proceed via a free-radical chain mechanism, with initiation occurring primarily through C-C bond scission in the long alkyl chain. The dominant reaction pathway is expected to be β-scission, leading to the formation of a complex mixture of smaller alkanes and alkenes. The methodologies and principles outlined in this guide provide a robust framework for researchers and engineers to investigate and predict the thermal behavior of pentadecylcyclohexane and similar molecules in various industrial applications. Further experimental and computational studies are warranted to refine the kinetic models and provide more precise data on the thermal decomposition of this important compound.

References

-

Shao, K., Liu, X., Jones, P. J., Sun, G., Gomez, M., Riser, B. P., & Zhang, J. (2021). Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism. Physical Chemistry Chemical Physics, 23(14), 8635-8645. [Link]

-

Ratz, S., Savage, P. E., & Tan, L. (2001). Pyrolysis Kinetics for Long-Chain n-Alkylcyclohexanes. Industrial & Engineering Chemistry Research, 40(8), 1805–1810. [Link]

-

Khandavilli, M., et al. (2018). Experimental and Kinetic Modeling Study of Cyclohexane Pyrolysis. Energy & Fuels, 32(6), 6951-6966. [Link]

-

Payne, A. M., Spiekermann, K. A., & Green, W. H. (2022). Detailed Reaction Mechanism for 350–400 °C Pyrolysis of an Alkane, Aromatic, and Long-Chain Alkylaromatic Mixture. Energy & Fuels, 36(2), 1045-1056. [Link]

-

Lynch, P. T., et al. (2023). Pyrolysis of Cyclohexane and 1-Hexene at High Temperatures and Pressures—A Photoionization Mass Spectrometry Study. Molecules, 28(24), 8059. [Link]

-

Wang, Q., et al. (2021). A kinetic study on pyrolysis of iso-propylcyclohexane: Fuel structure effects of alkylcyclohexane isomers on reaction mechanisms. Proceedings of the Combustion Institute, 38(1), 489-497. [Link]

-

Savage, P. E., & Klein, M. T. (1988). Asphaltene Reaction Pathways. 4. Pyrolysis of Tridecylcyclohexane and 2-Ethyltetralin. Industrial & Engineering Chemistry Research, 27(8), 1348–1356. [Link]

-

Bruno, T. J. (2009). Thermal Decomposition Kinetics of Propylcyclohexane. Journal of Chemical & Engineering Data, 54(4), 1268–1273. [Link]

-

BYJU'S. (n.d.). Pyrolysis Of Hydrocarbons Alkanes. [Link]

-

Song, C., & Lai, W. (1996). Pyrolysis of alkylcyclohexanes in or near the supercritical phase. Product distribution and reaction pathways. Fuel Processing Technology, 48(1), 1-27. [Link]

-

NIST. (n.d.). n-Pentadecylcyclohexane. In NIST Chemistry WebBook. [Link]

-

Shao, K., et al. (2021). Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism. Physical Chemistry Chemical Physics, 23(14), 8635-8645. [Link]

-

Herbinet, O., et al. (2006). Primary Mechanism of the Thermal Decomposition of Tricyclodecane. The Journal of Physical Chemistry A, 110(39), 11298–11314. [Link]

-

Allen, A. (n.d.). Pyrolysis Of Hydrocarbons Alkanes. [Link]

-

PubChem. (n.d.). Pentadecylcyclohexane. [Link]

-

Zhang, J., et al. (2021). Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: A study on the initial unimolecular decomposition mechanism. University of California, Riverside. [Link]

Sources

- 1. acs.figshare.com [acs.figshare.com]

- 2. scispace.com [scispace.com]

- 3. n-Pentadecylcyclohexane [webbook.nist.gov]

- 4. Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. n-Pentadecylcyclohexane (CAS 6006-95-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Pentadecylcyclohexane | C21H42 | CID 22328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Unimolecular decomposition of pentacyclic carbonates: a computational kinetic study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

Pentadecylcyclohexane: A Technical Guide to Natural Sources, Geochemical Significance, and Analysis

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pentadecylcyclohexane (C₂₁H₄₂) is a saturated hydrocarbon belonging to the alkylcycloalkane family, characterized by a fifteen-carbon alkyl chain attached to a cyclohexane ring. While not a household name, this molecule serves as a critical biomarker in environmental geochemistry and holds potential interest in various scientific fields due to its origins and physicochemical properties. This technical guide provides a comprehensive overview of the known natural sources of pentadecylcyclohexane, discusses its geochemical and putative biological origins, and details the analytical methodologies required for its extraction, isolation, and identification from complex matrices.

Introduction: Defining Pentadecylcyclohexane

Pentadecylcyclohexane, also known as 1-cyclohexylpentadecane, is a highly hydrophobic organic compound.[1] Its structure, consisting of a bulky non-polar alkyl chain and a cyclic ring, imparts low solubility in polar solvents like water. This physical property is central to its environmental fate and its utility as a geochemical marker.

Physicochemical Properties

A foundational understanding of pentadecylcyclohexane begins with its key physical and chemical characteristics, which dictate its behavior in natural systems and inform analytical approaches.

| Property | Value | Reference |

| CAS Number | 6006-95-7 | [2] |

| Molecular Formula | C₂₁H₄₂ | [2] |

| Molecular Weight | 294.6 g/mol | [2] |

| IUPAC Name | pentadecylcyclohexane | [2] |

| Synonyms | 1-Cyclohexylpentadecane, n-Pentadecylcyclohexane | [2] |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [1] |

| Boiling Point | 172-174 °C @ 1.3 Torr | [1] |

| Melting Point | 29 °C | [1] |

Geological Occurrence and Geochemical Significance

The most well-documented natural source of pentadecylcyclohexane is within geological fossil fuel deposits. As part of a homologous series of n-alkylated cyclohexanes, it is a common constituent of crude oil and refined petroleum products like diesel fuel.[3]

Pentadecylcyclohexane as a Petroleum Biomarker

In the field of petroleum forensics and environmental geochemistry, pentadecylcyclohexane and its related n-alkylcyclohexanes serve as powerful biomarkers.[4] These "molecular fossils" are relatively resistant to weathering and degradation compared to other hydrocarbons like n-alkanes.[3] Their presence and distribution pattern in environmental samples (e.g., soil, sediment, water) can provide a unique fingerprint to:

-

Identify the source of petroleum contamination.[3]

-

Trace the extent and weathering of oil spills.[5]

-

Correlate crude oils to their source rocks.[6]

The analysis of biomarker ratios, such as pristane/phytane alongside alkylcyclohexane distributions, allows geochemists to deduce the depositional environment, thermal maturity, and extent of biodegradation of the organic matter that formed the oil.[7]

Biological Occurrence: An Indirect Connection

Direct evidence for the synthesis of pentadecylcyclohexane within living organisms is not yet established. However, a compelling case for its biological origin can be made through the known biosynthesis of its likely precursors: ω-cyclohexyl fatty acids.

Putative Biosynthetic Pathway via Cyclohexyl Fatty Acids

Certain species of acidophilic thermophilic bacteria, such as Alicyclobacillus acidocaldarius, are known to produce ω-cyclohexyl fatty acids. These unusual lipids are incorporated into their cell membranes, likely to provide stability in extreme temperature and pH environments. The biosynthetic pathway is thought to involve the shikimic acid pathway to form the cyclohexane ring, which then acts as a primer for fatty acid synthesis.

The formation of an alkane from a fatty acid is a known biochemical transformation. Enzymatic decarboxylation, where the carboxylic acid group is removed, yields the corresponding hydrocarbon.[8] This suggests a plausible, though unconfirmed, pathway for the biosynthesis of pentadecylcyclohexane from a C16 cyclohexyl fatty acid precursor.

Link to Pentadecanoic Acid (C15:0)

While structurally different, it is noteworthy that the straight-chain C15 saturated fatty acid, pentadecanoic acid, is found in nature. Primary dietary sources include whole-fat dairy products (milk, butter), ruminant meats, and certain types of fatty fish.[9][10] This demonstrates that biological systems readily produce fifteen-carbon chains, which could potentially be utilized in alternative biosynthetic pathways.

Methodologies for Isolation and Identification

The analysis of pentadecylcyclohexane from complex environmental matrices like crude oil or sediment requires robust extraction, cleanup, and identification protocols. The hydrophobic, non-polar nature of the compound dictates the choice of solvents and chromatographic techniques.

Extraction from Solid and Liquid Matrices

Rationale: The primary goal of extraction is to efficiently move the target analyte from a complex matrix (e.g., sediment, crude oil) into a liquid solvent, leaving behind interfering substances. The choice of solvent is critical; a non-polar solvent or a mixture is required to solubilize pentadecylcyclohexane.

Protocol 1: Soxhlet Extraction from Sediments This classic and thorough technique is suitable for solid samples like soil or sediment.[11]

-

Sample Preparation: Air-dry the sediment sample and grind it to a fine, homogenous powder to maximize surface area.

-

Apparatus Setup: Place a known quantity (e.g., 20-30 g) of the dried sediment into a cellulose thimble and place the thimble inside a Soxhlet extractor.

-

Solvent Addition: Add a non-polar solvent, such as a hexane:acetone (1:1) mixture, to a round-bottom flask attached to the extractor.[12]

-